N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide
Description
“N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide” is a heterocyclic acetamide derivative characterized by a pyrrolidine core substituted with a 1,2,4-oxadiazole ring and a phenyl group. This compound (CAS 2034319-79-2) shares structural motifs with kinase inhibitors and metabolic modulators, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11(21)17-7-15(22)20-8-13(12-5-3-2-4-6-12)14(9-20)16-18-10-23-19-16/h2-6,10,13-14H,7-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXAOZGTGXKTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the reaction of 1,2,4-oxadiazole derivatives with appropriate amide fragments. One common method includes the cyclization of amidoxime with carboxylic acids or their derivatives under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-infective agent, with activities against bacterial, viral, and parasitic infections.
Agriculture: The compound has demonstrated nematicidal activity, making it a candidate for controlling plant-parasitic nematodes.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to the disruption of cellular respiration in nematodes . Molecular docking studies have revealed strong binding affinities to the active sites of target proteins, further elucidating its mode of action .
Comparison with Similar Compounds
2-(4-Methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1286719-15-0)
- Molecular Formula : C₂₂H₂₂N₄O₄
- Molecular Weight : 406.4 g/mol
- Key Features : Contains a 1,3,4-oxadiazole ring and a 5-oxopyrrolidine substituent. The methoxy and methyl groups on the phenyl ring enhance lipophilicity compared to the target compound.
N-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide (CAS 2034285-65-7)
- Molecular Formula : Likely C₁₆H₁₇N₃O₃ (inferred from structure).
- Key Features : Replaces the 2-oxoethyl chain with a phenylcarbamoyl group, altering solubility and steric interactions.
- Synthetic Implications : Demonstrates the versatility of 1,2,4-oxadiazole-pyrrolidine hybrids in drug design .
Pharmacokinetic and Formulation Comparisons
Piperazine-Based Acetamide (Compound 4 in )
- Structure : Contains a piperazine ring and bromophenyl-thiazole group.
- Pharmacokinetics: Formulated similarly to Taxol® (Cremophor® EL/ethanol/saline), suggesting challenges in aqueous solubility. This contrasts with the target compound, which lacks documented formulation data but may share solubility limitations due to aromatic and heterocyclic groups .
N-(But-3-yn-1-yl)-N-{2-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}acetamide
- Key Features : Incorporates a dihydropyridopyrimidine scaffold. Synthesized via column chromatography (38% yield), highlighting purification challenges common to complex acetamide derivatives. The target compound’s synthesis may require similar strategies .
Functional Group Modifications and Bioactivity
Benzimidazole Derivatives ()
- Examples: N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide.
- Bioactivity: Evaluated for glucose uptake and α-glucosidase inhibition, suggesting metabolic applications.
Imatinib Analogs ()
- Example: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide.
- Key Differences: Replaces oxadiazole with triazole and pyrimidine groups.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility : The 1,2,4-oxadiazole-pyrrolidine core in the target compound offers a balance between rigidity and solubility, contrasting with 1,3,4-oxadiazole derivatives, which may exhibit higher lipophilicity .
- Synthetic Challenges : Low yields (e.g., 30–38% in and ) for related acetamides underscore the need for optimized protocols for the target compound.
- Pharmacokinetic Predictions : The phenyl and heterocyclic groups suggest moderate aqueous solubility, necessitating formulation strategies like those used for Taxol® or Cremophor®-based systems .
Biological Activity
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine and acetamide moieties further enhances its pharmacological potential.
Molecular Formula : CHNO
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in critical biological pathways:
- Epidermal Growth Factor Receptor (EGFR) : Similar compounds have demonstrated the ability to inhibit EGFR, which plays a significant role in cell proliferation and survival. Inhibition of this receptor is linked to anticancer effects.
- Antimicrobial Activity : Compounds containing oxadiazole rings often exhibit antimicrobial properties against a range of pathogens. This is believed to be due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Anticancer Activity
Research indicates that derivatives of oxadiazoles can exert significant anticancer effects by inducing apoptosis in cancer cells. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of cancer cell lines through modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety is crucial for its bactericidal activity, which may involve interference with bacterial DNA synthesis or protein function .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity on normal cell lines (e.g., L929 fibroblasts) revealed that certain concentrations of the compound do not significantly affect cell viability, suggesting a favorable therapeutic index for further development .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Efficacy : In antimicrobial assays, derivatives showed effectiveness comparable to standard antibiotics like ciprofloxacin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Cytotoxicity Analysis : The cytotoxic effects were measured using MTT assays across different concentrations, revealing that most derivatives maintained high cell viability at lower concentrations while exhibiting dose-dependent toxicity at higher concentrations .
Summary Table of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | Cell Viability Assay | IC50 < 10 µM for several cancer lines |
| Antimicrobial | Bacterial Assay | Effective against Gram-positive/negative |
| Cytotoxicity | MTT Assay | High viability at low concentrations |
Q & A
Q. What are the key synthetic methodologies for synthesizing N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Cyclization of intermediates to form the pyrrolidine-oxadiazole core.
Amide coupling using reagents like acetyl chloride in dichloromethane (DCM) with sodium carbonate as a base .
Purification via column chromatography (e.g., silica gel with gradients of MeOH in DCM) or recrystallization from ethyl acetate .
Critical parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., ethanol, DCM), and stoichiometric ratios to minimize side reactions .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (1H, 13C) to verify proton environments and carbon frameworks, e.g., δ 2.14 ppm (acetamide methyl) and δ 169.8 ppm (carbonyl carbons) .
- Mass spectrometry (ESI/APCI) to confirm molecular weight (e.g., m/z 347 [M+H]+) .
- IR spectroscopy for functional group validation (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What are the primary functional groups influencing reactivity?
- Methodological Answer : Key groups include:
- 1,2,4-Oxadiazole ring : Prone to nucleophilic substitution due to electron-deficient nitrogen atoms .
- Pyrrolidine moiety : Facilitates hydrogen bonding and stereochemical interactions .
- Acetamide side chain : Participates in amide coupling and hydrolysis reactions under acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path searches identify energy barriers for cyclization steps .
- Molecular docking predicts binding affinities to biological targets (e.g., enzymes) .
Tools like Gaussian or ORCA are used, with validation via experimental kinetics .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Comparative studies using:
- Structure-activity relationship (SAR) tables :
| Analog | Structural Features | Activity | Reference |
|---|---|---|---|
| Compound A | Thienopyrimidine core | Antiviral | |
| Compound B | Oxadiazole only | Antifungal | |
| Target compound | Pyrrolidine-oxadiazole | Dual activity |
- Dose-response assays to quantify potency (IC50/EC50) differences.
- Metabolic stability tests (e.g., microsomal assays) to rule out pharmacokinetic variability .
Q. How do reaction conditions (pH, solvent) impact the stability of the oxadiazole ring?
- Methodological Answer : Stability studies under varied conditions:
- Acidic conditions (pH < 3): Oxadiazole undergoes hydrolysis to carboxylic acids .
- Basic conditions (pH > 10): Ring-opening via nucleophilic attack by hydroxide ions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the ring vs. protic solvents (e.g., H2O) .
Monitoring via HPLC or TLC confirms degradation pathways .
Q. What crystallographic techniques elucidate conformational flexibility in the pyrrolidine ring?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Torsion angles (e.g., 37.4° between phenyl and pyrrolidine planes) .
- Hydrogen bonding networks (e.g., N–H⋯O interactions stabilizing the acetamide group) .
Synchrotron radiation improves resolution for dynamic disorder analysis .
Data Analysis and Experimental Design
Q. How to design assays for evaluating enzyme inhibition mechanisms?
- Methodological Answer : Use:
- Kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.
- Fluorescence quenching to monitor binding to active sites .
- Molecular dynamics simulations to visualize enzyme-compound interactions over time .
Q. What statistical methods validate reproducibility in synthetic yields?
- Methodological Answer : Apply:
- Design of experiments (DoE) to test factors like temperature, catalyst loading.
- ANOVA for batch-to-batch variability analysis.
Example: A 3-factor DoE reduced yield variability from ±15% to ±5% in oxadiazole formation .
Safety and Regulatory Considerations
Q. What protocols ensure safe handling of intermediates during synthesis?
- Methodological Answer :
- Fume hood use for volatile reagents (e.g., acetyl chloride).
- PPE (gloves, goggles) to prevent skin/eye contact with dichloromethane .
- Waste disposal via neutralization of acidic/byproduct streams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
